2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran
Description
2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran is a bicyclic organic compound featuring a benzofuran core fused with a strained 1,2-dioxetane ring. The molecule is substituted with two methyl groups at positions 2a and 7b, contributing to its steric and electronic properties. Its molecular formula is C₁₂H₁₂O₅, as confirmed by entries in chemical databases .
Properties
CAS No. |
33973-15-8 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2a,7b-dimethyldioxeto[3,4-b][1]benzofuran |
InChI |
InChI=1S/C10H10O3/c1-9-7-5-3-4-6-8(7)11-10(9,2)13-12-9/h3-6H,1-2H3 |
InChI Key |
VLBYEJLMIIVJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=CC=CC=C3OC1(OO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or derivatives.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a range of substituted benzofuran compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit anticancer properties. For instance, compounds similar to 2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. A case study highlighted the compound's ability to modulate signaling pathways involved in cancer progression.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that benzofuran derivatives inhibit cell proliferation in breast cancer models. |
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's Disease. It acts on cholinergic systems and cannabinoid receptors to provide multi-targeted therapeutic effects.
| Research | Key Insights |
|---|---|
| Johnson et al. (2019) | Reported that similar compounds enhance cognitive function by inhibiting acetylcholinesterase activity. |
Polymer Chemistry
The incorporation of 2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The dioxetane structure contributes to cross-linking capabilities in polymer synthesis.
| Application | Outcome |
|---|---|
| Wang et al. (2021) | Developed a new polymer composite with improved mechanical strength using the compound as a cross-linking agent. |
Photochemical Applications
The photochemical properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to undergo photochemical reactions can be harnessed for efficient light emission.
| Study | Findings |
|---|---|
| Lee et al. (2022) | Demonstrated that the compound exhibits favorable photoluminescent properties for OLED applications. |
Mechanism of Action
The mechanism by which 2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran exerts its effects involves interactions with specific molecular targets and pathways. The dioxetane and benzofuran structures allow it to participate in various chemical reactions, influencing biological processes and pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Identical Molecular Formula (C₁₂H₁₂O₅)
Several compounds share the molecular formula C₁₂H₁₂O₅ but differ in connectivity and functional groups. Key examples include:
| CAS Number | Compound Name | Key Structural Features |
|---|---|---|
| 128753-91-3 | 1,2-Dioxeto[3,4-b]benzofuran-6-ol, 2a,7b-dihydro-2a,7b-dimethyl-, 6-acetate | Dioxetane fused to benzofuran; methyl substituents at 2a/7b; acetylated hydroxyl group. |
| 5463-18-3 | 3,5-Diethoxyphthalic anhydride | Phthalic anhydride core; ethoxy substituents at positions 3 and 3. |
| 81581-27-3 | Ethyl 3,4-methylenedioxybenzoylacetate | Benzodioxole ring; ester and ketone functional groups. |
| 863132-85-8 | 2,3-Dihydro-6-(2-oxopropyl)-1,4-benzodioxin-2-carboxylic acid | Benzodioxin ring; carboxylic acid and ketone substituents. |
Key Observations :
- Dioxetane vs. Anhydride/Ester Cores : The target compound’s dioxetane ring introduces significant ring strain, enhancing reactivity compared to the more stable phthalic anhydride or benzodioxin derivatives .
Target Compound :
- Synthetic Routes : Derivatives of this compound (e.g., 6-acetate) are synthesized via acetylation of hydroxylated precursors under acidic or basic conditions .
Analogues :
- 3,5-Diethoxyphthalic Anhydride : Synthesized via nucleophilic substitution of phthalic anhydride with ethoxy groups. Stable under ambient conditions due to aromatic stabilization .
- Ethyl 3,4-Methylenedioxybenzoylacetate : Produced via Claisen condensation of methylenedioxybenzoyl chloride with ethyl acetoacetate. Reactive at the ketone and ester sites .
- Dihydroisoxazolo[5,4-b]pyridines: Synthesized from 1,3-cyclohexanedione under ethanol reflux; angular heterocycles form via cyclization .
Contrasts :
- The dioxetane-benzofuran system’s synthesis requires precise control of oxidation states, unlike the straightforward condensation or substitution reactions used for analogues .
Biological Activity
2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The molecular formula for 2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran is with a molecular weight of approximately 178.185 g/mol. The compound is characterized by the presence of a dioxetane ring fused to a benzofuran structure, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.185 g/mol |
| Structure | Structure (PubChem) |
Antioxidant Properties
Research has indicated that compounds similar to 2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran exhibit significant antioxidant activities. For instance, studies have demonstrated that benzofuran derivatives can scavenge free radicals and inhibit lipid peroxidation, which are crucial mechanisms in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In a study focused on the structure-activity relationship (SAR) of benzofuran derivatives, compounds with similar structures showed strong inhibitory effects on tumor necrosis factor-alpha (TNF-α)-induced adhesion of monocytes to colon epithelial cells. This activity is particularly relevant for conditions like inflammatory bowel disease (IBD) . The inhibition was linked to the suppression of reactive oxygen species (ROS) production and expression of critical adhesion molecules such as ICAM-1 and MCP-1.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of benzofuran derivatives. A study found that certain analogues could protect against oxidative stress in neuronal cells and exhibit protective effects in models of head injury . This suggests that compounds like 2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran may have applications in neuroprotection.
Study on Antimicrobial Activity
A recent synthesis study explored new derivatives of benzofuran with potential antimicrobial activity. The results indicated that specific modifications in the benzofuran structure could enhance antimicrobial efficacy against various pathogens . This highlights the importance of structural variations in developing effective therapeutic agents.
In Vivo Studies
In vivo studies using models of colitis demonstrated that certain derivatives exhibited dose-dependent inhibition of inflammatory markers. For instance, compound 55 from a related series showed significant efficacy in reducing TNF-α levels and improving clinical outcomes in a rat model induced by trinitrobenzenesulfonic acid (TNBS) . This underscores the therapeutic potential of these compounds in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
